REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([CH2:8][C:9]#N)=[C:6]([N+:11]([O-])=O)[CH:5]=[CH:4][CH:3]=1.C[OH:15].O>>[F:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:7]=1[CH2:8][C:9](=[O:15])[NH:11]2 |f:1.2|
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Name
|
|
Quantity
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23.1 g
|
Type
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reactant
|
Smiles
|
FC1=CC=CC(=C1CC#N)[N+](=O)[O-]
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Name
|
|
Quantity
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250 mL
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Type
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reactant
|
Smiles
|
CO.O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Kalir et. al., Synthesis, 1987, 514-515)
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Type
|
TEMPERATURE
|
Details
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the solution was chilled in an ice water bath
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Type
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CUSTOM
|
Details
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HBr gas was bubbled into the cold mixture for 75 min
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Duration
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75 min
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Type
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CONCENTRATION
|
Details
|
concentrated to half its volume under reduced pressure
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Type
|
ADDITION
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Details
|
THF (100 mL), water (100 mL) and conc. HCl (6 mL) were successively added at r.t.
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Type
|
TEMPERATURE
|
Details
|
was maintained for 75 min
|
Duration
|
75 min
|
Type
|
ADDITION
|
Details
|
The mixture was poured into water
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Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water, sat. aq. NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
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DISSOLUTION
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Details
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This material (20.9 g) was dissolved in acetic acid (200 mL) and hydrogenated for 2 h in a Parr apparatus at 50 Psi, in the presence of 10% Pd/C (4.33 g)
|
Duration
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2 h
|
Type
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FILTRATION
|
Details
|
The reaction mixture was filtered through a cake of Celite® (Fisher Scientific)
|
Type
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WASH
|
Details
|
the cake was washed with acetic acid
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
dissolved in MeOH (300 mL)
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Type
|
ADDITION
|
Details
|
containing 1N NaOH (15 mL)
|
Type
|
ADDITION
|
Details
|
This mixture was poured into 2:1
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude residue was triturated with ether
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C2CC(NC2=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |